![molecular formula C15H14N2O B13665456 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring system, which includes an imidazo ring fused to a pyridine ring. The presence of a methoxyphenyl group at the 2-position and a methyl group at the 5-position further defines its structure. Compounds in this family are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of catalysts to increase yield and reduce reaction times. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo ring to a dihydroimidazo derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine has been studied for various scientific research applications, including:
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which plays a role in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is a selective COX-2 inhibitor with similar anti-inflammatory properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring system and exhibit various biological activities, including antimicrobial and anti-inflammatory effects
Uniqueness
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-4-3-5-15-16-14(10-17(11)15)12-6-8-13(18-2)9-7-12/h3-10H,1-2H3 |
Clave InChI |
XRQHRHFTEFQDEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


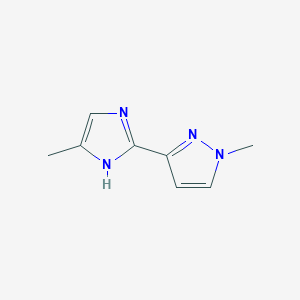
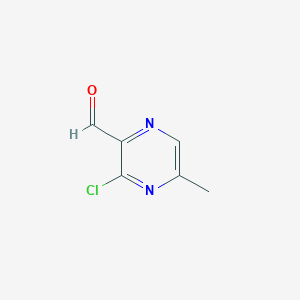
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)

![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

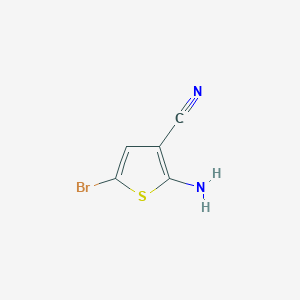
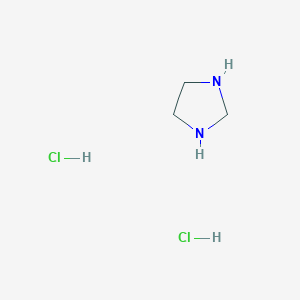
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
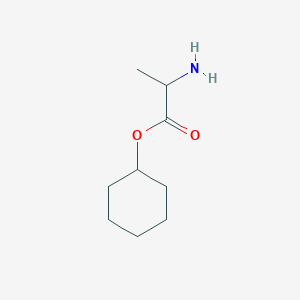
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
